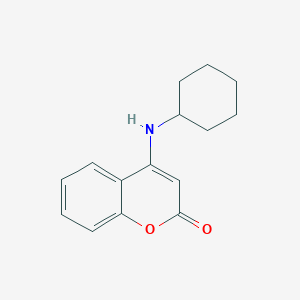![molecular formula C21H28N2O4 B229397 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229397.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide is a complex organic compound with a molecular formula of C20H27NO4 This compound is known for its unique chemical structure, which includes multiple methoxy groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with appropriate reagents to introduce the amide linkage and the additional methoxyphenyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can be used to replace methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the amide linkage.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the propanamide moiety.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple methoxy groups and amide linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(13-11-16-5-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-6-8-18(25-2)9-7-17/h5-10,15H,11-14H2,1-4H3,(H,22,24) |
InChI Key |
CGSXEKJCYSHTHM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)

